- Synthesis of Arylstannanes from Arylamines, Organometallics, 2001, 20(15), 3358-3360

Cas no 934-56-5 (Trimethylphenyltin)

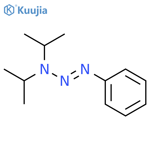

Trimethylphenyltin is a versatile organotin compound known for its exceptional stability and high thermal resistance. It exhibits strong coordination properties, making it ideal for applications in organometallic chemistry. This compound offers high purity, ensuring reliable performance in various reactions and processes. Its unique structure allows for controlled reactivity, enhancing the efficiency of chemical syntheses.

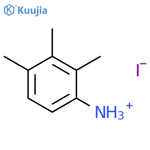

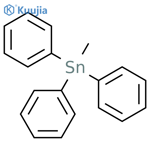

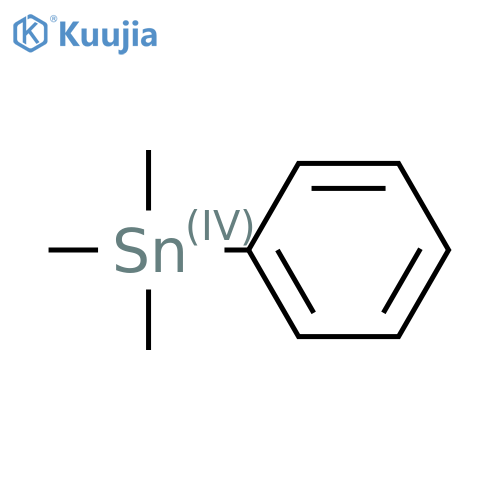

Trimethylphenyltin structure

商品名:Trimethylphenyltin

Trimethylphenyltin 化学的及び物理的性質

名前と識別子

-

- Stannane,trimethylphenyl-

- Trimethyl(Phenyl)Tin

- trimethyl(phenyl)stannane

- Trimethylphenyltin

- 2-trimethylstannylbenzene

- phenyltrimethylstannane

- PHENYLTRIMETHYLTIN

- Stannane,trimethylphenyl

- Trimethylphenylstannane

- Tin, trimethylphenyl- (6CI, 7CI)

- Trimethylphenylstannane (ACI)

- Trimethylmonophenyltin

- Trimethylstannylbenzene

- Stannane, trimethylphenyl-

- 934-56-5

- Phenyltrimethyl tin

- Trimethyl(phenyl)tin, 98%

- trimethylphenyl tin

- DB-057401

- AKOS025293863

- Phenyltrimethylstannane; Phenyltrimethyltin; Trimethylmonophenyltin; Trimethylphenylstannane; Trimethylstannylbenzene

- J-525105

- DTXSID60239415

- InChI=1/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3

- Tin, trimethylphenyl-

-

- MDL: MFCD00134316

- インチ: 1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3;

- InChIKey: COHOGNZHAUOXPA-UHFFFAOYSA-N

- ほほえんだ: C1C=CC([Sn](C)(C)C)=CC=1

計算された属性

- せいみつぶんしりょう: 242.01200

- どういたいしつりょう: 242.011753g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 95.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.327 g/mL at 25 °C(lit.)

- ゆうかいてん: −51 °C (lit.)

- ふってん: 88 °C/16 mmHg(lit.)

- フラッシュポイント: 華氏温度:168.8°f< br / >摂氏度:76°C< br / >

- 屈折率: n20/D 1.5357(lit.)

- PSA: 0.00000

- LogP: 2.23180

- ようかいせい: 未確定

Trimethylphenyltin セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300-H310-H330-H410

- 警告文: P260-P264-P273-P280-P284-P301+P310

- 危険物輸送番号:UN 2788 6.1/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 26/27/28-50/53

- セキュリティの説明: S26; S27; S28; S45; S60; S61

-

危険物標識:

- 包装等級:II

- セキュリティ用語:6.1(a)

- 危険レベル:6.1(a)

- 包装グループ:II

- リスク用語:R26/27/28; R50/53

Trimethylphenyltin 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Trimethylphenyltin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366331-1G |

Trimethylphenyltin |

934-56-5 | 1g |

¥710.87 | 2023-12-07 | ||

| TRC | T796630-1g |

Trimethylphenyltin |

934-56-5 | 1g |

$ 138.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366331-5G |

Trimethylphenyltin |

934-56-5 | 5g |

¥1299.15 | 2023-12-07 | ||

| TRC | T796630-10g |

Trimethylphenyltin |

934-56-5 | 10g |

$ 1068.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00387-5g |

Trimethyl(phenyl)stannane |

934-56-5 | 98% | 5g |

¥1538.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00387-1g |

Trimethyl(phenyl)stannane |

934-56-5 | 98% | 1g |

¥848.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237342-1 g |

Trimethyl(phenyl)tin, |

934-56-5 | ≥97% | 1g |

¥301.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237342-1g |

Trimethyl(phenyl)tin, |

934-56-5 | ≥97% | 1g |

¥301.00 | 2023-09-05 | |

| Aaron | AR003VSL-1g |

Trimethyl(phenyl)tin |

934-56-5 | 98% | 1g |

$124.00 | 2025-02-12 |

Trimethylphenyltin 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Ammonia

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene

リファレンス

- Nickel-Catalyzed Acylstannylation of 1,3-Dienes: Synthesis and Reaction of ε-Oxoallylstannanes, Journal of the American Chemical Society, 2000, 122(37), 9030-9031

ごうせいかいろ 4

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran

リファレンス

- Reactions of trialkylstannane anions, R3Sn-, with arylstannanes, ArSnR3, Bulletin of the Chemical Society of Japan, 1987, 60(9), 3299-306

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane

1.2 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

リファレンス

- Phenyl-substituted 2,2':6',2''-terpyridine as a new series of fluorescent compounds-their photophysical properties and fluorescence tuning, Journal of the Chemical Society, 2001, (7), 1045-1050

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium Solvents: Hexamethylphosphoramide ; 20 min, rt; 2 - 3 h, rt

1.2 20 min, rt

1.2 20 min, rt

リファレンス

- Reactions of trimethylstannide and trimethylsiliconide anions with aromatic and heteroaromatic substrates, Journal of Physical Organic Chemistry, 2002, 15(12), 889-893

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, 140 °C

リファレンス

- Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanes, Tetrahedron Letters, 2018, 59(45), 4019-4023

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 30 min, rt

リファレンス

- Synthesis of Aryl Trimethylstannane via BF3·OEt2-Mediated Cross-Coupling of Hexaalkyl Distannane Reagent with Aryl Triazene at Room Temperature, Journal of Organic Chemistry, 2019, 84(1), 463-471

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

はんのうじょうけん

1.1 Solvents: Diethyl ether

リファレンス

- Organometallic compounds. LXXII. Reactions of racemic tetraorganotin compounds with butyllithium and with lithium aluminum hydride, Journal of Organometallic Chemistry, 1981, 216(3), 371-6

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Acetonitrile ; rt

リファレンス

- Visible-Light-Driven Synthesis of Arylstannanes from Arylazo Sulfones, Organic Letters, 2019, 21(13), 5187-5191

ごうせいかいろ 19

ごうせいかいろ 20

はんのうじょうけん

1.1 Catalysts: Palladium chloride , 1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] Solvents: o-Xylene ; 10 h, 140 °C

リファレンス

- Synthesis of Arylstannanes via Palladium-Catalyzed Decarbonylative Coupling of Aroyl Fluorides, Advanced Synthesis & Catalysis, 2020, 362(4), 776-781

Trimethylphenyltin Raw materials

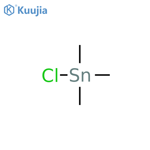

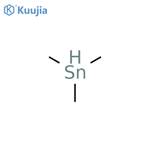

- Trimethyltin chloride

- Trimethylphenylammonium Iodide

- Benzenesulfinic acid, sodium salt

- Diazene,1-(methylsulfonyl)-2-phenyl-

- (1E)-1-phenyl-3,3-di(propan-2-yl)triaz-1-ene

- Sodium, (trimethylstannyl)-

- Iodobenzene

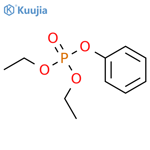

- Phosphoric acid,diethyl phenyl ester

- Stannane,methyltriphenyl-

- Benzoyl fluoride

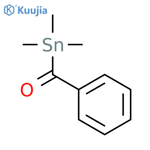

- Stannane, benzoyltrimethyl-

- phenyllithium

- Hexamethylditin

- Lithium, (trimethylstannyl)-

Trimethylphenyltin Preparation Products

Trimethylphenyltin 関連文献

-

Joo Young Shim,Jiyeon Baek,Juae Kim,Song Yi Park,Jinwoo Kim,Il Kim,Ho Hwan Chun,Jin Young Kim,Hongsuk Suh Polym. Chem. 2015 6 6011

-

Joseph W. Waggoner,Mikhail Belkin,Karen L. Sutton,Joseph A.caruso,Harry B. Fannin J. Anal. At. Spectrom. 1998 13 879

-

Shuichi Oi,Mitsutoshi Moro,Yoshio Inoue Chem. Commun. 1997 1621

-

Mark C. McCairn,Theo Kreouzis,Michael L. Turner J. Mater. Chem. 2010 20 1999

-

Chiara Ottone,Philippe Berrouard,Guy Louarn,Serge Beaupré,David Gendron,Malgorzata Zagorska,Patrice Rannou,Ahmed Najari,Said Sadki,Mario Leclerc,Adam Pron Polym. Chem. 2012 3 2355

-

Carmen L. Gott-Betts,Alfred A. Burney-Allen,David L. Wheeler,Malika Jeffries-EL Mater. Adv. 2022 3 4831

-

J. B. Pedley,H. A. Skinner Trans. Faraday Soc. 1959 55 544

-

8. Reduction of aryltrimethylsilanes as a synthetic method. Part I. Electrochemical reductionColin Eaborn,Richard A. Jackson,Ronald Pearce J. Chem. Soc. Perkin Trans. 1 1974 2055

-

Elizabeth Amir,Masahito Murai,Roey J. Amir,John S. Cowart,Michael L. Chabinyc,Craig J. Hawker Chem. Sci. 2014 5 4483

-

10. A catalytic and mechanistic investigation of a PCP pincer palladium complex in the Stille reactionDaniel Olsson,Patrik Nilsson,Mostafa El Masnaouy,Ola F. Wendt Dalton Trans. 2005 1924

934-56-5 (Trimethylphenyltin) 関連製品

- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)

- 2034472-56-3(5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one)

- 1368229-56-4(7-bromo-3-chlorobenzofuran)

- 397288-77-6((2E)-2-(1,3-benzothiazol-2-yl)-3-5-(2,6-dimethylmorpholin-4-yl)furan-2-ylprop-2-enenitrile)

- 57230-07-6(2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol)

- 1803674-13-6(2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)

- 1804626-09-2(2-(Bromomethyl)-3-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)

- 2680612-63-7(3-(2,2,2-Trifluoroacetyl)-1,3-oxazinane-2-carboxylic acid)

- 1564541-05-4(3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量